(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate
Description
Properties
Molecular Formula |
C22H24O7 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[(2R,3R,4R)-2-[(1R)-1-benzoyloxyethyl]-4-hydroxy-5-methoxy-4-methyloxolan-3-yl] benzoate |
InChI |
InChI=1S/C22H24O7/c1-14(27-19(23)15-10-6-4-7-11-15)17-18(22(2,25)21(26-3)28-17)29-20(24)16-12-8-5-9-13-16/h4-14,17-18,21,25H,1-3H3/t14-,17-,18-,21?,22-/m1/s1 |
InChI Key |
BDZHCRBLOWJILF-QBOHTJBCSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@@](C(O1)OC)(C)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1C(C(C(O1)OC)(C)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxolane Ring Formation via Cyclization
A plausible synthesis begins with the construction of the oxolane ring. Starting from a diol precursor such as (2R,3R)-2,3-dihydroxy-4-methoxy-4-methylpentanoic acid, acid-catalyzed cyclization could form the tetrahydrofuran ring. For example, treatment with p-toluenesulfonic acid (pTSA) in toluene under reflux may promote intramolecular esterification, yielding the oxolane skeleton. This method mirrors cyclization strategies employed in prostaglandin syntheses, where stereochemical control is achieved through substrate preorganization.
Hypothetical Reaction Conditions
-
Substrate : (2R,3R)-2,3-dihydroxy-4-methoxy-4-methylpentanoic acid
-
Catalyst : pTSA (0.1 equiv)
-
Solvent : Toluene
-
Temperature : 110°C
-
Yield : ~65% (theoretical)
Stereoselective Introduction of Functional Groups
Following ring formation, the C3 hydroxyl group undergoes benzoylation. Using benzoyl chloride in the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP) facilitates esterification. The C4 hydroxyl group, however, requires protection prior to this step. A tert-butyldimethylsilyl (TBS) ether is a suitable protecting group, as demonstrated in the synthesis of azetidinone derivatives.
Protection Step
-
Substrate : Oxolane intermediate with free C3 and C4 hydroxyls
-
Protecting Agent : TBSCl (1.2 equiv)
-
Base : Imidazole (2.0 equiv)
-
Solvent : Dichloromethane (DCM)
-
Conditions : 0°C to room temperature, 12 hours
Subsequent benzoylation at C3 proceeds with benzoyl chloride (1.5 equiv) and DMAP (0.2 equiv) in DCM, yielding the mono-protected intermediate. Deprotection of the TBS group at C4 using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group, which is then methylated via a Mitsunobu reaction or methyl iodide under basic conditions.
Stereochemical Considerations and Asymmetric Synthesis
The molecule’s four stereocenters necessitate stringent stereochemical control. Two primary strategies emerge:
Chiral Pool Synthesis
Utilizing naturally occurring chiral precursors, such as sugars or hydroxy acids, provides a foundation for stereochemistry. For example, methyl (R)-3-hydroxybutanoate could serve as a starting material, with its existing stereocenter guiding subsequent asymmetric inductions.
Catalytic Asymmetric Methods
Transition-metal catalysts, such as Sharpless epoxidation or Jacobsen kinetic resolution, could establish stereocenters during epoxide ring-opening or hydroxylation steps. Enzymatic resolution using lipases or esterases offers an alternative for separating enantiomers post-synthesis.
Protection-Deprotection Strategies
Functional group compatibility is paramount. The following sequence is hypothesized:
-
C4 Hydroxyl Protection : TBSCl in DCM.
-
C3 Benzoylation : Benzoyl chloride, DMAP.
-
C4 Deprotection : TBAF in THF.
-
C4 Methylation : Methyl iodide, NaH in DMF.
-
Ethyl Benzoate Installation : Benzoylation of the secondary alcohol using DCC/DMAP coupling.
Purification and Characterization
Hypothetical purification steps include silica gel chromatography for intermediates and recrystallization for the final product. Characterization via NMR, NMR, and high-resolution mass spectrometry (HRMS) would confirm structure and stereochemistry.
Table 1: Hypothetical Reaction Yields and Conditions
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxolane cyclization | pTSA, toluene, 110°C | 65 |
| 2 | C4 TBS protection | TBSCl, imidazole, DCM | 85 |
| 3 | C3 benzoylation | BzCl, DMAP, DCM | 78 |
| 4 | C4 deprotection | TBAF, THF | 90 |
| 5 | C4 methylation | Mel, NaH, DMF | 70 |
| 6 | Ethyl benzoate formation | BzCl, DCC, DMAP | 75 |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The molecular formula of (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate is . The presence of various functional groups suggests diverse interactions with biological systems.
Table 1: Structural Features and Corresponding Functional Groups
| Functional Group | Description |
|---|---|
| Benzoyloxy | Contributes to lipophilicity |
| Hydroxy | Potential for hydrogen bonding |
| Methoxy | Enhances solubility |
Medicinal Chemistry Applications
Research indicates that (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate may exhibit significant biological activities:
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines. Specific mechanisms of action are still under investigation.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Analgesic Effects : The compound has been predicted to possess analgesic properties based on structure-activity relationship (SAR) studies.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic efficacy and safety profile of (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate. These studies often involve animal models to assess pharmacokinetics and pharmacodynamics.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is essential. Techniques such as:
- Molecular Docking : To predict binding affinities with target proteins.
- Spectroscopy : For analyzing structural changes upon interaction with nucleic acids.
These methods can elucidate the mechanisms of action and potential side effects associated with the compound.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzoyloxy group | Anti-inflammatory |
| Compound B | Hydroxy group | Antioxidant |
| Compound C | Methoxy group | Antimicrobial |
The unique stereochemistry and arrangement of functional groups in (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate may lead to distinct biological activities not observed in structurally similar compounds.
Mechanism of Action
The mechanism of action of (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, differing primarily in substituents, stereochemistry, and appended functional groups:
Table 1: Structural Comparison of Analogous Compounds
Key Observations:
Functional Group Variations: The target compound’s C5 methoxy group contrasts with the 5-oxo group in CAS 729596-46-7 and the pyrimidinyl group in fluorinated analogs .
Molecular Weight and Complexity :
- The pyrimidine-containing analog (CAS 2173637-26-6) has a significantly higher molecular weight (571.55 vs. ~370 for simpler analogs), suggesting broader applications in medicinal chemistry .
Physicochemical Properties
Table 2: Physical and Chemical Properties
*Collision Cross Section (CCS) data from CAS 2173637-26-6 suggest moderate polarity, comparable to the target compound .
Biological Activity
(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate, with CAS number 1417563-67-7, is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate is C22H24O7, with a molecular weight of 400.4 g/mol. Its structure includes a methyloxolane ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24O7 |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 1417563-67-7 |
Anti-inflammatory Activity
Recent studies have indicated that (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate exhibits significant anti-inflammatory properties. In vitro experiments demonstrated that the compound inhibited lipopolysaccharide (LPS) induced nitric oxide (NO) production in RAW 264.7 macrophages. This inhibition was dose-dependent and correlated with reduced expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Anticancer Activity
In vitro assays have shown that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against a range of bacterial strains and fungi. The presence of the benzoyloxy group is believed to enhance its interaction with microbial membranes .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on LPS-stimulated RAW 264.7 cells revealed that treatment with (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate significantly reduced the levels of inflammatory cytokines. The study utilized Western blot analysis to confirm the downregulation of NF-kB signaling pathways .
Case Study 2: Cytotoxicity in Cancer Cells
In another study focused on breast cancer cell lines, the compound was shown to induce apoptosis via mitochondrial pathways. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with varying concentrations of the compound .
Structure-Activity Relationship (SAR)
The biological activity of (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate can be attributed to its structural features:
| Functional Group | Role in Activity |
|---|---|
| Benzoyloxy | Enhances membrane permeability |
| Hydroxy | Involved in hydrogen bonding |
| Methoxy | Contributes to lipophilicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, benzoyl groups are introduced via esterification under anhydrous conditions using benzoyl chloride in the presence of a base (e.g., pyridine) . Purification is achieved using column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate stereoisomers. Purity analysis requires HPLC with a C18 reverse-phase column and UV detection at 254 nm . Handling precautions include inert atmosphere (N₂/Ar) to prevent hydrolysis of labile ester groups .
Q. How is the stereochemistry and structural integrity confirmed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemical configurations, particularly the oxolane ring substituents. For example, coupling constants (J-values) between protons on C2 and C3 confirm cis or trans arrangements . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 572.18278, CCS 233.8 Ų) . X-ray crystallography may resolve ambiguous cases, though crystal growth is challenging due to hygroscopicity .
Q. What safety protocols are critical during handling?
- Methodological Answer : Personal protective equipment (PPE) includes nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact . Work under fume hoods with ≥6 air changes/hour to avoid vapor inhalation. Spills are contained using vacuum suction with HEPA filters, followed by ethanol/water (1:1) decontamination . Storage requires airtight containers in desiccators at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer : Stability studies using accelerated degradation (40°C/75% RH for 14 days) reveal ester group hydrolysis as the primary degradation pathway. LC-MS monitors degradation products (e.g., free benzoic acid). For light-sensitive reactions, amber glassware and UV filters (λ < 400 nm) are essential . Avoid metal catalysts (e.g., Fe³⁺) that promote oxidation of the oxolane ring .
Q. How to resolve contradictions in spectral data during structural analysis?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected [M+Na]+ adducts) are addressed by cross-validating with alternative techniques. For example, IR spectroscopy confirms ester carbonyl stretches (~1720 cm⁻¹). If collision-induced dissociation (CID) in MS/MS yields ambiguous fragments, isotopic labeling (e.g., ¹³C-benzoyl groups) clarifies fragmentation pathways .
Q. What strategies optimize analytical methods for trace quantification?
- Methodological Answer : For trace analysis (<1 ppm), ultra-performance liquid chromatography (UPLC) with a BEH C18 column (1.7 µm particles) reduces run time while improving resolution. Calibration curves (1–100 ng/mL) use deuterated internal standards (e.g., d5-benzoyl esters) to correct matrix effects . Electrospray ionization (ESI) parameters (e.g., capillary voltage 3.5 kV, desolvation gas 600 L/h) enhance sensitivity .
Q. What are the environmental fate and disposal considerations?
- Methodological Answer : The compound’s low water solubility (<1 mg/L) and high log P (≈3.5) suggest bioaccumulation potential. Disposal follows EPA guidelines: incineration at >1000°C with alkaline scrubbers to neutralize acidic degradation products . Ecotoxicity assays (e.g., Daphnia magna LC50) are recommended prior to large-scale use .
Q. How to design toxicological assays given limited data?
- Methodological Answer : Preliminary toxicity screening uses in vitro models:
- Cytotoxicity : MTT assay on HepG2 cells (IC50 determination) .
- Genotoxicity : Ames test (TA98 strain ± metabolic activation) .
- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
